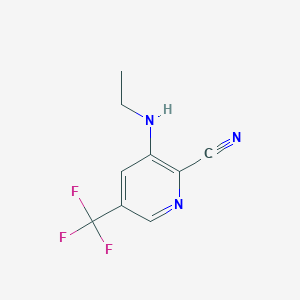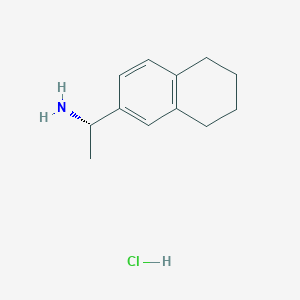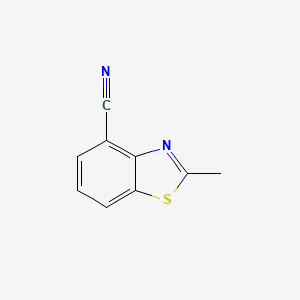![molecular formula C9H14N2O B1407335 (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile CAS No. 1461698-14-5](/img/structure/B1407335.png)
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
説明
“(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile” is a complex organic compound. It is a derivative of morpholine, which is a common motif in many biologically active molecules and pharmaceuticals . Morpholine and its analogues are valuable heterocycles due to their conformational and physicochemical properties .
Synthesis Analysis
Morpholines are frequently synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Recently, several fundamentally new strategies for the synthesis of the morpholine motif have been discovered, for example, stannyl amine protocol (SnAP) and silicon amine protocol (SLAP). It is also worth mentioning the involvement of MCR methods in the chemistry of morpholines .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The molecule contains a total of 32 bonds. There are 19 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving morpholines are diverse. They can undergo a variety of chemical reactions due to the presence of a weak basic nitrogen atom and an oxygen atom at the opposite position in the ring . This allows them to take part in several lipophilic–hydrophilic interactions, and to improve blood solubility and brain permeability of the overall structure .科学的研究の応用
Synthesis and Chemical Reactions
Chemical Reactions with Isothiazoles : Kalogirou and Koutentis (2014) investigated the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine, leading to high yields of 3-amino-substituted derivatives. The study provides insights into the mechanisms and formation of side products, including the role of morpholine in these reactions (Kalogirou & Koutentis, 2014).
Synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines : El-Dean, Radwan, and Zaki (2008) synthesized 1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, using it as a starting material for synthesizing various thienotetrahydroisoquinolines, highlighting its importance in complex organic synthesis (El-Dean, Radwan, & Zaki, 2008).
Interaction with Hydrazine Hydrate : Chumachenko, Shablykin, and Brovarets (2014, 2015) explored the interaction of morpholine derivatives with hydrazine hydrate, leading to the formation of various recyclization products. This research adds to the understanding of morpholine carbonitriles' reactivity and potential applications in organic synthesis (Chumachenko, Shablykin, & Brovarets, 2014), (Chumachenko, Shablykin, & Brovarets, 2015).
Medicinal Chemistry and Biological Evaluation
- Antitumor Agents Synthesis : Helwa, Gedawy, Taher, Ed El-Ansary, and Abou-Seri (2020) synthesized a series of morpholinopyrimidine-5-carbonitriles and evaluated their in vitro antitumor activity. This highlights the potential medicinal applications of morpholine derivatives in cancer treatment (Helwa et al., 2020).
Physical Chemistry and Material Science
- Optoelectronic Properties : Irfan et al. (2020) conducted an in-depth study of compounds including morpholine carbonitrile derivatives, focusing on their structural, electronic, optical, and charge transport properties. This research is significant for understanding the potential use of these compounds in material science (Irfan et al., 2020).
作用機序
Target of Action
Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . For instance, amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase .
Mode of Action
Morpholine derivatives have been found to be effective on LTB4, bradykinin, PGE2, PAF or IL-1 beta-induced Hyperalgesia . Oxazine derivatives, when linked to appropriate conjugated molecules to carbon electrodes, can switch single-molecule junctions between a low-conducting and a high-conducting state .
Biochemical Pathways
Morpholine derivatives like amorolfine affect fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Pharmacokinetics
Result of Action
Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities .
Action Environment
The stability and efficacy of morpholine derivatives are known to be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase and butyrylcholinesterase enzymes, demonstrating inhibitory activity . These interactions are crucial as they can influence the biochemical pathways in which these enzymes are involved, potentially leading to therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for drug development. These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific binding sites on enzymes and proteins, leading to inhibition or activation of these biomolecules . These interactions can result in significant changes in cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-tumor activities. At higher doses, toxic or adverse effects may be observed . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are important for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . Understanding the subcellular distribution is crucial for elucidating the compound’s mechanism of action.
特性
IUPAC Name |
(3S)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZKCJVSORTEH-YGPZHTELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H](OCC2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)
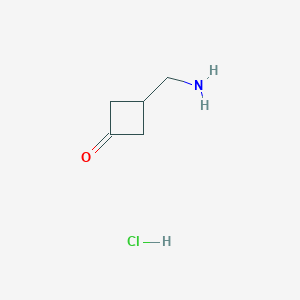
![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)
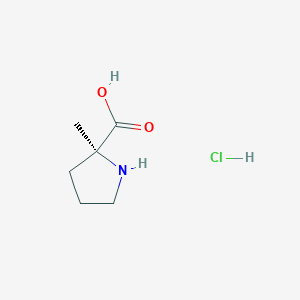
![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)
![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)

